Periplanone B

Description

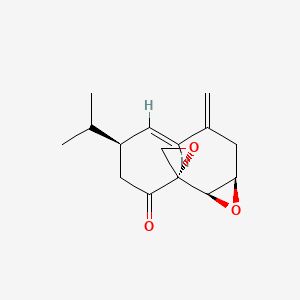

Structure

3D Structure

Properties

CAS No. |

61228-92-0 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,2R,5S,6E,10R)-8-methylidene-5-propan-2-ylspiro[11-oxabicyclo[8.1.0]undec-6-ene-2,2'-oxirane]-3-one |

InChI |

InChI=1S/C15H20O3/c1-9(2)11-5-4-10(3)6-12-14(18-12)15(8-17-15)13(16)7-11/h4-5,9,11-12,14H,3,6-8H2,1-2H3/b5-4+/t11-,12+,14+,15-/m0/s1 |

InChI Key |

KVFSFBCTIZBPRK-KGDVWTLMSA-N |

SMILES |

CC(C)C1CC(=O)C2(CO2)C3C(O3)CC(=C)C=C1 |

Isomeric SMILES |

CC(C)[C@@H]\1CC(=O)[C@@]2(CO2)[C@H]3[C@H](O3)CC(=C)/C=C1 |

Canonical SMILES |

CC(C)C1CC(=O)C2(CO2)C3C(O3)CC(=C)C=C1 |

Appearance |

Solid powder |

Other CAS No. |

70613-99-9 61228-92-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Periplanone B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Periplanone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplanone B, a potent sex pheromone produced by the female American cockroach, Periplaneta americana, has been a subject of extensive research since the initial observation of its activity in 1952. This technical guide provides a comprehensive overview of the discovery, history, isolation, structure elucidation, total synthesis, and biological signaling of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in insect pheromones, natural product synthesis, and chemical ecology. This document includes a historical timeline, detailed experimental protocols for its seminal total synthesis, a summary of its biological activity, and an exploration of its biosynthetic and signaling pathways.

Discovery and History

The existence of a potent sex attractant in the American cockroach was first noted in 1952. However, it took over two decades of research before the chemical nature of this pheromone began to be unraveled.

-

1976: Isolation and Initial Characterization. A pivotal breakthrough came in 1976 when Persoons and his team successfully isolated two biologically active compounds from the feces of over 75,000 virgin female American cockroaches.[1][2] They named these compounds Periplanone A and this compound. Through spectroscopic analysis, they proposed a tentative structure for the major, more active component, this compound, identifying it as a germacranoid sesquiterpene.[1][2]

-

1979: Structure Confirmation and Stereochemistry. The definitive structure and stereochemistry of this compound were established in 1979 through the first total synthesis accomplished by W. Clark Still's research group at Columbia University.[3] This landmark achievement not only confirmed the proposed germacranoid skeleton but also elucidated the relative and absolute configuration of the chiral centers, solidifying the structure of this potent pheromone.[3][4]

Isolation and Physicochemical Properties

The initial isolation of this compound was a monumental undertaking due to the minute quantities produced by each cockroach.

Isolation Data

| Parameter | Value | Reference |

| Source Material | Feces from 75,000+ virgin female Periplaneta americana | [2] |

| Reported Yield of this compound | Not explicitly quantified in the initial reports, but described as being present in minute amounts. | [1][2] |

| Ratio of Periplanone A to this compound | Approximately 1:10 | [5] |

Spectroscopic Data

| Spectroscopic Method | Key Observations |

| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation pattern consistent with a C15H20O3 formula. |

| Infrared (IR) Spectroscopy | Indicated the presence of a carbonyl group (C=O) and epoxide functionalities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Revealed the presence of olefinic protons, methyl groups, and protons adjacent to oxygen atoms, suggesting a complex cyclic structure. |

Total Synthesis of (±)-Periplanone B (W. Clark Still, 1979)

The first total synthesis of this compound was a landmark achievement in organic chemistry, confirming its structure and providing a route to obtain larger quantities for study. The synthesis is notable for its strategic use of several key reactions to construct the complex ten-membered ring system and install the correct stereochemistry.[3]

Retrosynthetic Analysis

The retrosynthesis of this compound by Still's group is outlined below. The key disconnections involved an anionic oxy-Cope rearrangement to form the ten-membered ring and subsequent functional group manipulations to introduce the epoxide moieties.

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the total synthesis of (±)-Periplanone B as reported by W. Clark Still.[3]

Step 1: Anionic Oxy-Cope Rearrangement

-

Reaction: Conversion of a divinyl cyclohexenol intermediate to a cyclodecadienone.

-

Protocol: To a solution of the divinyl cyclohexenol (1.0 equivalent) in dry tetrahydrofuran (B95107) (THF) at 70 °C under a nitrogen atmosphere is added potassium hydride (1.2 equivalents) and 18-crown-6 (B118740) (0.1 equivalents). The mixture is stirred for 30 minutes, then cooled to -78 °C. Trimethylsilyl chloride (TMSCl, 1.5 equivalents) is added, and the reaction is stirred for an additional 30 minutes. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3][6]

-

Yield: ~57%

Step 2: Rubottom Oxidation

-

Reaction: α-hydroxylation of the cyclodecadienone intermediate.

-

Protocol: To a solution of the silyl enol ether obtained from the previous step (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in CH₂Cl₂. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting α-silyloxy ketone is then treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to afford the α-hydroxy ketone. The product is purified by column chromatography.[3][6]

-

Yield: Not explicitly reported for this specific step in the summary, but Rubottom oxidations are generally high-yielding.

Step 3: Epoxidation

-

Reaction: Introduction of the first epoxide ring.

-

Protocol: To a solution of the α-hydroxy ketone (1.0 equivalent) and tert-butyl hydroperoxide (1.5 equivalents) in dry THF at -20 °C is added potassium hydride (1.2 equivalents). The reaction is stirred for 2 hours at -20 °C. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[3]

-

Yield: ~74% (as a 4:1 mixture of diastereomers)

Step 4: Corey-Chaykovsky Reaction

-

Reaction: Formation of the second epoxide ring from the ketone functionality.

-

Protocol: To a suspension of trimethylsulfonium (B1222738) iodide (1.2 equivalents) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and THF at -5 °C is added potassium tert-butoxide (1.1 equivalents). The mixture is stirred for 15 minutes, and then a solution of the keto-epoxide from the previous step (1.0 equivalent) in THF is added. The reaction is stirred for 1 hour at 0 °C. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.[3]

-

Yield: ~69%

Step 5: Final Oxidation

-

Reaction: Oxidation of a protected alcohol to the final ketone.

-

Protocol: The protecting group is removed using standard conditions (e.g., TBAF for a silyl ether). The resulting alcohol is then oxidized to the ketone using Sarett oxidation (chromium trioxide-pyridine complex) in CH₂Cl₂ to yield (±)-Periplanone B.[3]

-

Yield: Not explicitly detailed for the final two steps in the summary.

Biological Activity and Signaling Pathway

This compound is a highly potent sex pheromone that elicits a characteristic sexual display in male American cockroaches at remarkably low concentrations.

Bioactivity Data

| Parameter | Value | Reference |

| Biological Function | Sex pheromone; attracts and elicits sexual display in male Periplaneta americana. | [5] |

| Threshold of Activity | 10⁻⁷ to 10⁻⁸ µg | [5] |

Pheromone Signaling Pathway

The perception of this compound by male cockroaches initiates a complex signaling cascade within specialized olfactory sensory neurons located on their antennae.

Recent studies have identified two key odorant receptors (ORs) involved in the detection of this compound and the related Periplanone A:

-

OR53: This receptor is responsive to both this compound and Periplanone A.

-

OR100: This receptor is primarily responsive to Periplanone A.

The binding of this compound to its receptor, likely OR53, is believed to trigger a conformational change in the receptor, initiating an intracellular signaling cascade. While the precise details are still under investigation, the general model for insect olfactory signal transduction involves the following steps:

-

Receptor Activation: this compound binds to the OR53/Orco (odorant receptor co-receptor) complex on the dendritic membrane of an olfactory sensory neuron.

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein. In many insect pheromone signaling pathways, this is a Gq-type protein.

-

Second Messenger Production: The activated Gq-protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Ion Channel Opening and Depolarization: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC) and open ion channels, leading to a depolarization of the neuron.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the cockroach's brain, resulting in the characteristic behavioral response.

Biosynthesis of this compound

This compound is a germacranoid sesquiterpene, and its biosynthesis is presumed to follow the general pathway for this class of natural products in insects. The core of the molecule is derived from the mevalonate (B85504) pathway.

-

Formation of Farnesyl Pyrophosphate (FPP): The biosynthesis begins with acetyl-CoA, which is converted through a series of enzymatic steps in the mevalonate pathway to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).

-

Cyclization of FPP: A specific terpene synthase, likely a germacrene D synthase, catalyzes the cyclization of FPP to form the characteristic 10-membered germacrane (B1241064) ring.

-

Post-Cyclization Modifications: The germacrane skeleton then undergoes a series of post-cyclization modifications, including oxidations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other enzymes, to yield the final structure of this compound. The exact sequence and the specific enzymes involved in these final steps in P. americana have yet to be fully elucidated.

Conclusion

The journey from the initial observation of sexual attraction in the American cockroach to the complete elucidation of the structure and synthesis of this compound is a testament to the power of natural product chemistry. This potent pheromone continues to be a subject of interest for its complex chemical structure, its highly specific biological activity, and its potential applications in pest management. This technical guide has provided a detailed overview of the key milestones in the history of this compound research, offering a valuable resource for scientists and researchers in the field. Further investigation into the specific enzymes of its biosynthetic pathway and the finer details of its signal transduction cascade will undoubtedly open new avenues for research and development.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. WO1984000363A1 - Synthesis of periplanone-b - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. The Pherobase Synthesis - periplanone-B | C15H20O3 [pherobase.com]

- 5. Studies on sex pheromone of American cockroach, with emphasis on structure elucidation of periplanone-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Periplanone B: A Technical Guide to its Role as a Sex Pheromone in Periplaneta americana

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Periplanone B (PB), the primary sex pheromone of the American cockroach, Periplaneta americana. It covers the chemical properties, biological function, mechanism of action, and the key experimental methodologies used in its study. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Periplaneta americana females emit a potent, multi-component sex pheromone to attract males for mating. This blend includes Periplanone A (PA) and this compound (PB), with PB being the major and most active component, capable of eliciting the full range of sexual behaviors in males, including arousal, rapid locomotion, and wing-raising.[1][2][3][4] First isolated and identified from fecal material and gut extracts, the structure of PB was confirmed as a germacranoid sesquiterpene, specifically (1Z,5E)-1,10(14)-diepoxy-4(15),5-germacradien-9-one.[5] Due to its extraordinary potency, PB has been a subject of extensive research, not only for understanding insect chemical communication but also for its potential in developing novel pest management strategies.[1][6][7]

Chemical Properties and Synthesis

This compound is a complex molecule with a ten-membered ring structure, making its synthesis a significant challenge in organic chemistry. The first total synthesis was reported by W. Clark Still in 1979, which also confirmed its relative configuration.[7][8][9][10] This and subsequent syntheses have often relied on key reactions like the anionic oxy-Cope rearrangement to construct the macrocyclic core.[8]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [11] |

| Molecular Weight | 248.32 g/mol | [11] |

| IUPAC Name | (6E)-8-methylidene-5-propan-2-ylspiro[11-oxabicyclo[8.1.0]undec-6-ene-2,2'-oxirane]-3-one | [11] |

| Stereochemistry | The naturally active enantiomer is (-)-Periplanone B | [5] |

Mechanism of Action: From Reception to Response

The perception of this compound in male cockroaches is a multi-step process initiated at the antennae and culminating in a behavioral response.

Peripheral Reception

Volatile PB molecules enter pores on specialized antennal sensilla, specifically the single-walled B (sw-B) type in adult males.[4][12] Inside the sensillum lymph, hydrophobic pheromone molecules are thought to be solubilized and transported by Pheromone-Binding Proteins (PBPs) to the dendritic membrane of Olfactory Sensory Neurons (OSNs).[13][14][15][16]

Olfactory Receptors and Signal Transduction

The specific detection of PB is mediated by a dedicated olfactory receptor, OR53, which is predominantly expressed in the antennae of sexually mature males.[1][3] OR53 functions as a ligand-gated ion channel in conjunction with a highly conserved co-receptor, Orco (Olfactory receptor co-receptor).[13][17] Upon binding of PB to OR53, the receptor-Orco complex undergoes a conformational change, leading to the influx of cations and depolarization of the OSN membrane.[13][17] This generates an action potential that travels down the neuron's axon to the brain. While the primary mechanism is ionotropic, there is also evidence for the involvement of metabotropic G-protein-coupled pathways in insect pheromone reception, potentially involving Gαq, which could modulate the signal.[13][14]

Central Processing

Axons from the PB-sensitive OSNs project specifically to a region in the brain's primary olfactory center, the antennal lobe (AL).[18][19] In males, these axons terminate in a specialized, enlarged structure called the macroglomerulus (MG), which is dedicated to processing sex pheromone information.[19] Within the MG, the sensory information is processed by a network of local interneurons and projection neurons, which then relay the processed signal to higher brain centers like the mushroom bodies, ultimately leading to the characteristic mating behaviors.[18][19]

Behavioral and Electrophysiological Responses

The response of male P. americana to this compound is dose-dependent and can be quantified through behavioral assays and electrophysiological recordings.

Table 2: Quantitative Behavioral and Electrophysiological Data for this compound

| Parameter | Value / Observation | Method | Source |

| Behavioral Response Threshold | 10⁻⁶ - 10⁻⁷ µg | Behavioral Assay | [5] |

| EAG Response Threshold | ~10⁻¹³ g | Electroantennography (EAG) | [20] |

| EAG Dose-Response | Response amplitude increases with dose from 10⁻¹³ g to 10⁻⁸ g | Electroantennography (EAG) | [20] |

| Neuronal Response | PB-sensitive neurons (PB-SNs) in sw-B sensilla show strong phasic responses to PB stimulation. | Single Sensillum Recording (SSR) | [4][12][21] |

| Behavioral Effect | Elicits arousal, rapid locomotion, wing-raising, and homosexual behavior in males. | Behavioral Assay | [2] |

Key Experimental Protocols

The study of this compound relies on a suite of specialized techniques to isolate, identify, and characterize its activity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds from female cockroach extracts.

-

Protocol:

-

Extraction: Pheromones are extracted from female cockroaches (e.g., from filter paper in their enclosures or directly from glands) using a non-polar solvent like hexane.

-

Sample Injection: The extract is injected into the GC, where it is vaporized.

-

Separation: The sample travels through a capillary column (e.g., DB-WAXetr or HP-5MS).[22][23] The oven temperature is programmed to ramp up (e.g., hold at 100°C, then increase to 240°C at 10°C/min) to separate compounds based on their boiling points and affinity for the column's stationary phase.[23]

-

Detection & Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact at 70 eV), and the resulting fragments are analyzed to produce a mass spectrum.[24] This spectrum serves as a chemical fingerprint, which is compared against spectral libraries (e.g., NIST) to identify the compounds.[23]

-

Electroantennography (EAG)

EAG measures the summed electrical potential from all olfactory neurons on the antenna in response to an odorant, providing a measure of overall antennal sensitivity.[25][26]

-

Protocol:

-

Antenna Preparation: An antenna is excised from a male cockroach at its base. The tip is cut to allow for electrode contact.

-

Electrode Placement: The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed in contact with the distal end (tip), and the reference electrode is connected to the basal end.[22][25]

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into this airstream for a short duration (e.g., 1 second).[20]

-

Signal Recording: The voltage change (depolarization) across the antenna is amplified and recorded. The amplitude of this negative deflection is proportional to the strength of the olfactory response.[20][26] Dose-response curves are generated by testing a range of pheromone concentrations.

-

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual OSNs within a single sensillum.[27]

-

Protocol:

-

Insect Immobilization: A live male cockroach is restrained in a holder (e.g., a pipette tip) with its antennae exposed and stabilized.[27]

-

Electrode Placement: A sharp tungsten or glass reference electrode is inserted into the eye or another part of the head. A second, very sharp tungsten recording electrode is carefully maneuvered to pierce the cuticle at the base of a target sensillum (e.g., an sw-B type).[27]

-

Stimulus Delivery: As with EAG, a controlled puff of this compound is delivered to the antenna.

-

Signal Recording: The electrode records the extracellular action potentials (spikes) from the one or two neurons housed within that sensillum. The spike frequency is then analyzed to determine the neuron's sensitivity and selectivity to the pheromone.[12][21]

-

Conclusion

This compound is a cornerstone of chemical communication in Periplaneta americana. Its complex structure, high potency, and specific receptor-mediated detection mechanism make it a powerful model for studying insect olfaction and behavior. The detailed understanding of its biology, facilitated by the experimental protocols outlined in this guide, provides a robust foundation for future research and the development of targeted, behavior-modifying pest control technologies.

References

- 1. Two sex pheromone receptors for sexual communication in the American cockroach - ProQuest [proquest.com]

- 2. Behavioral responses of malePeriplaneta americana L. to female sex pheromone components, periplanone-A and periplanone-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two sex pheromone receptors for sexual communication in the American cockroach | EurekAlert! [eurekalert.org]

- 4. Interactive parallel sex pheromone circuits that promote and suppress courtship behaviors in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on sex pheromone of American cockroach, with emphasis on structure elucidation of periplanone-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1984000363A1 - Synthesis of periplanone-b - Google Patents [patents.google.com]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. d-nb.info [d-nb.info]

- 9. The Pherobase Synthesis - periplanone-B | C15H20O3 [pherobase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Periplanone-B | C15H20O3 | CID 6435881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Silencing the odorant receptor co-receptor impairs olfactory reception in a sensillum-specific manner in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 14. Frontiers | Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori [frontiersin.org]

- 15. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioone.org [bioone.org]

- 19. Odor processing in the cockroach antennal lobe—the network components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

- 23. ijmca.com [ijmca.com]

- 24. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electroantennography - Wikipedia [en.wikipedia.org]

- 26. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 27. Single sensillum recording - Wikipedia [en.wikipedia.org]

The Biological Activity of Periplanone B: A Technical Guide for Researchers

An In-depth Examination of the Core Pheromonal Component in Periplaneta americana

This technical guide provides a comprehensive overview of the biological activity of Periplanone B, the primary sex pheromone of the American cockroach, Periplaneta americana. Synthesizing key research findings, this document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pest management. It delves into the molecular mechanisms, physiological responses, and behavioral effects of this compound, offering detailed experimental protocols and quantitative data to facilitate further investigation and application.

Introduction to this compound

This compound is a potent volatile compound produced by virgin female American cockroaches that elicits a characteristic sexual display in conspecific males.[1][2] Its role as a primary sex attractant makes it a critical component in the chemical communication and reproductive behavior of this widespread pest species.[3][4] The molecule itself is a germacranoid sesquiterpene with a complex stereochemistry, and only the specific (-)-Periplanone B enantiomer exhibits significant biological activity.[1] Understanding the intricacies of its biological function is paramount for the development of effective and environmentally benign pest control strategies.

Molecular and Physiological Mechanisms of Action

The perception of this compound in male cockroaches is a sophisticated process initiated at the peripheral olfactory system, located on the antennae. This process involves specific receptors and a complex signaling cascade that translates the chemical signal into a neuronal response.

Olfactory Reception

Male P. americana detect this compound using specialized olfactory sensory neurons (OSNs) housed within single-walled basiconic sensilla (sw-B) on their antennae.[5] Recent studies have identified the specific olfactory receptor responsible for the detection of this compound as a heteromeric complex composed of a specific odorant receptor protein, PameOR2 (also referred to as OR53), and the olfactory co-receptor (Orco).[4][6] The expression of PameOR2 is predominantly found in the antennae of sexually mature males, correlating with their responsiveness to the pheromone.[6]

Signal Transduction Pathway

The binding of this compound to the PameOR2/Orco receptor complex initiates a rapid and sensitive signal transduction cascade. While the precise details of this pathway in the context of this compound are still under investigation, research in insect olfaction points towards a dual mechanism involving both ionotropic and metabotropic signaling.[7][8]

-

Ionotropic Pathway: The Orco protein itself is a non-selective cation channel. Upon ligand binding to the partner OR, the complex is thought to undergo a conformational change, leading to the direct influx of cations and rapid depolarization of the OSN membrane.[9]

-

Metabotropic Pathway: There is growing evidence for the involvement of G-protein coupled receptor (GPCR) signaling in insect olfaction.[7][10] Upon activation by this compound, the PameOR2 receptor may activate a G-protein, leading to the production of second messengers such as inositol (B14025) 1,4,5-trisphosphate (IP3) or cyclic adenosine (B11128) monophosphate (cAMP).[11][12][13] These second messengers can then modulate ion channels, leading to a more sustained or amplified neuronal response. Gαs and Gαq protein subunits have been found to be enriched in the sensory dendrites of insect OSNs.[7]

Caption: Proposed signaling pathway for this compound reception in cockroach OSNs.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various electrophysiological and behavioral assays. The following tables summarize key quantitative data from the literature.

| Assay Type | Parameter | Value | Reference(s) |

| Behavioral Assay | Lower Threshold of Activity | 10⁻⁶ - 10⁻⁷ µg | [1] |

| Behavioral Assay | Threshold for Wing-Raising | ~0.1 ng | [14] |

| Electroantennography (EAG) | Response to 10⁻⁹ g | ~1.14 ± 0.01 mV | [15] |

| Electroantennography (EAG) | Response to 10⁻⁸ g | ~1.34 ± 0.05 mV | [15] |

Table 1: Quantitative Behavioral and Electrophysiological Responses to this compound.

| This compound Concentration (g) | EAG Response (mV, mean ± SE) | Reference |

| 10⁻¹² | ~0.2 | [15] |

| 10⁻¹¹ | ~0.4 | [15] |

| 10⁻¹⁰ | ~0.8 | [15] |

| 10⁻⁹ | ~1.1 | [15] |

| 10⁻⁸ | ~1.3 | [15] |

| 10⁻⁷ | ~1.4 | [15] |

Table 2: Dose-Response Data from Electroantennography (EAG) for Synthetic this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the cockroach antenna to volatile stimuli.

Materials:

-

Adult male Periplaneta americana

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system

-

Purified air stream

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound

-

Hexane (solvent)

-

Saline solution (e.g., cockroach Ringer's solution)

Procedure:

-

Preparation of Cockroach: Anesthetize an adult male cockroach by chilling on ice. Excise one antenna at the base of the scape.

-

Electrode Preparation: Pull glass capillaries to a fine tip. Fill the recording and reference electrodes with saline solution and insert Ag/AgCl wires.

-

Antenna Mounting: Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal tip of the flagellum, and the reference electrode is inserted into the base of the antenna.

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound in hexane. Apply a known volume of a dilution onto a small piece of filter paper and allow the solvent to evaporate. Insert the filter paper into a Pasteur pipette.

-

Stimulation and Recording: Deliver a continuous stream of purified and humidified air over the antenna. For stimulation, a puff of air is passed through the odor-laden pipette and directed at the antenna for a defined duration (e.g., 1 second).

-

Data Analysis: The negative voltage deflection (EAG response) is amplified, recorded, and measured. A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the this compound concentration.

Caption: General workflow for an Electroantennography (EAG) experiment.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual OSNs within a single sensillum.

Materials:

-

Same as for EAG, with the addition of tungsten electrodes.

-

High-magnification microscope with stable platform.

Procedure:

-

Cockroach Preparation: Immobilize an intact, anesthetized male cockroach on a platform with wax or tape, exposing the antennae.

-

Electrode Placement: Insert a sharpened tungsten reference electrode into the eye or another part of the head capsule. The recording electrode, also a sharpened tungsten needle, is carefully maneuvered using a micromanipulator to make contact with the base of a single sw-B sensillum.

-

Stimulation: The odor delivery system is similar to that used for EAG, but the outlet is positioned closer to the recorded sensillum.

-

Recording and Analysis: Action potentials (spikes) from the OSNs within the sensillum are recorded. Spike frequency before, during, and after stimulation is analyzed to determine the neuron's response profile. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

Behavioral Bioassay (Wing-Raising and Locomotion)

This assay quantifies the behavioral response of male cockroaches to this compound.

Materials:

-

Glass arena (e.g., a large petri dish)

-

Video recording equipment

-

Software for tracking animal movement (e.g., UMAtracker)

-

Synthetic this compound

-

Filter paper

-

Forceps

Procedure:

-

Acclimation: Place individual adult male cockroaches in the arena and allow them to acclimate for a defined period.

-

Stimulus Presentation: Introduce a small piece of filter paper treated with a known amount of this compound into the center of the arena. A control with solvent only should also be performed.

-

Observation and Recording: Record the behavior of the cockroach for a set duration (e.g., 4 minutes) following the introduction of the stimulus.[14]

-

Data Analysis: Analyze the video recordings to quantify behaviors such as:

Caption: Workflow for a typical behavioral bioassay with this compound.

RNA Interference (RNAi) for Olfactory Receptor Knockdown

RNAi is a powerful tool to investigate the function of specific genes, such as the this compound receptor, PameOR2.

Materials:

-

P. americana nymphs or adults

-

dsRNA synthesis kit or commercially synthesized dsRNA for PameOR2 and a control gene (e.g., GFP)

-

Microinjection system (nanoinjector)

-

Fine glass capillaries

-

CO₂ for anesthesia

Procedure:

-

dsRNA Preparation: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the PameOR2 gene.

-

Verification of Knockdown: Assess the knockdown efficiency by performing quantitative real-time PCR (qRT-PCR) on antennal tissue to measure the mRNA levels of PameOR2.

Conclusion

This compound is a key semiochemical that governs the reproductive behavior of the American cockroach. Its detection by the specific olfactory receptor PameOR2 triggers a cascade of physiological events, culminating in a characteristic behavioral response in males. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the nuances of this compound's biological activity. A deeper understanding of these mechanisms will be instrumental in the development of novel and targeted strategies for the management of this significant pest species.

References

- 1. Studies on sex pheromone of American cockroach, with emphasis on structure elucidation of periplanone-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Behavioral responses of malePeriplaneta americana L. to female sex pheromone components, periplanone-A and periplanone-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two sex pheromone receptors for sexual communication in the American cockroach | EurekAlert! [eurekalert.org]

- 5. Silencing the odorant receptor co-receptor impairs olfactory reception in a sensillum-specific manner in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two sex pheromone receptors for sexual communication in the American cockroach [pubmed.ncbi.nlm.nih.gov]

- 7. Controversy and Consensus: Non-Canonical Signaling Mechanisms in the Insect Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Researchers Uncover Locusts' IP3-Driven Olfactory Pathway----Chinese Academy of Sciences [english.cas.cn]

- 12. The Inositol 1,4,5-triphosphate kinase1 gene affects olfactory reception in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Interactive parallel sex pheromone circuits that promote and suppress courtship behaviors in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Olfactory Odyssey: A Technical Guide to the Mechanism of Action of Periplanone B on Male Cockroaches

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular and neurological mechanisms underlying the potent effects of Periplanone B (PB), the primary sex pheromone of the American cockroach (Periplaneta americana). Understanding this intricate signaling cascade, from receptor binding to the elicitation of complex mating behaviors, is crucial for the development of novel and targeted pest management strategies.

Molecular Recognition: The Antenna as a Pheromone Detector

The initial detection of this compound occurs in the male cockroach's antennae, which are covered in thousands of specialized olfactory sensilla.[1] The primary sensilla responsible for detecting sex pheromones are the single-walled B (sw-B) type.[2][3] Each sw-B sensillum houses distinct olfactory sensory neurons (OSNs), including one specifically tuned to this compound (PB-SN) and another to the minor pheromone component, Periplanone A (PA-SN).[2][3]

The specificity of detection is conferred by a heteromeric ligand-gated cation channel composed of a specific tuning odorant receptor (OR) and an obligate co-receptor (Orco).[2] Recent functional studies involving RNA interference (RNAi) have identified the specific receptors involved in this crucial first step of pheromone perception.[2][3]

Table 1: Key Olfactory Receptors for this compound and A

| Receptor Name | Ligand(s) | Function | Location |

| PameOR2 | This compound (PB) | Primary tuning receptor for the major sex attractant. | PB-responsive Sensory Neuron (PB-SN) |

| PameOR1 | Periplanone A (PA) | Tuning receptor for the minor pheromone component. | PA-responsive Sensory Neuron (PA-SN) |

| Orco | N/A (Co-receptor) | Forms a functional ion channel with the tuning OR. Essential for all OR function. | All Olfactory Sensory Neurons (OSNs) |

Data sourced from PNAS Nexus.[2][3]

The binding of a this compound molecule to the PameOR2/Orco complex is the critical initiating event. This binding directly gates the ion channel, leading to an influx of cations and the depolarization of the PB-SN membrane.

Signal Transduction and Neural Processing

Once the PB-SN is depolarized, it generates action potentials that propagate along its axon. These axons travel from the antenna to the primary olfactory center in the cockroach brain, the antennal lobe.[4] Axons from all PB-SNs converge onto a specific, enlarged region of the antennal lobe known as the macroglomerulus (also referred to as the B-glomerulus).[2][5] This convergence amplifies the pheromone signal and creates a dedicated processing channel.

Within the macroglomerulus, PB-SNs form excitatory synapses with a population of projection neurons (PNs).[4] These PNs, such as the readily identifiable L1-PN, then transmit the processed olfactory information to higher brain centers, including the mushroom bodies (associated with learning and memory) and the lateral horn (involved in innate behaviors).[2] This pathway from the antenna to higher brain centers is critical for translating the chemical signal into a behavioral response.[2][3]

Interestingly, the minor pheromone component, Periplanone A, plays a dual role. While it can weakly elicit courtship behaviors on its own, its primary function appears to be modulatory. When PA is presented simultaneously with PB, the PA-processing pathway exerts an inhibitory control over the PB-processing pathway, which weakens the expression of courtship behaviors.[2][3] This suggests a mechanism where PB acts as a long-range attractant, and PA may function as a short-range signal to arrest movement and fine-tune behavior upon reaching the female.[3]

Electrophysiological and Behavioral Responses

Exposure to this compound elicits robust, quantifiable physiological and behavioral responses in male cockroaches. These responses are highly specific and dose-dependent.

Electrophysiological Responses: The reception of PB can be measured electrically at two levels. Electroantennography (EAG) measures the summed potential of the entire antenna, providing a general measure of olfactory stimulation.[6][7] Single-Sensillum Recording (SSR) allows for the direct measurement of action potential firing from individual PB-SNs, offering much finer resolution.[2][3]

Behavioral Responses: Male cockroaches exposed to PB exhibit a stereotyped sequence of mating behaviors.[8] This includes initial arousal indicated by antennal movement, followed by rapid locomotion towards the pheromone source, characteristic wing-raising or fluttering, and culminating in attempts to copulate.[2][8]

Table 2: Quantitative Data on this compound Responses

| Parameter | Method | Value/Observation | Reference(s) |

| Behavioral Threshold | Behavioral Assay | 10⁻⁶ - 10⁻⁷ µg | [9] |

| Pheromone Activity Threshold | Behavioral Assay | Two orders of magnitude lower for PB than for PA. | [8] |

| EAG Response | Electroantennography | 1.34 ± 0.05 mV in response to 10⁻⁸ g of PB. | [7] |

| RNAi Knockdown Efficiency (PameOR2) | RT-qPCR | Gene expression reduced to 11.9 ± 5.9% of control. | [2] |

| Behavioral Effect of PameOR2 Knockdown | Behavioral Assay | Significantly impaired locomotion and courtship behaviors triggered by PB. | [3] |

Key Experimental Protocols

The elucidation of the this compound mechanism of action relies on several key experimental techniques.

Electroantennography (EAG)

EAG is used to measure the global olfactory response of an entire antenna.

-

Preparation: A male cockroach is immobilized, and one antenna is excised at the base.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode, often by removing the very tip to ensure contact with the hemolymph.

-

Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into this stream for a defined duration (e.g., 1 second).[7]

-

Recording: The voltage difference between the electrodes is amplified and recorded. The negative deflection from baseline following the stimulus is the EAG response, measured in millivolts (mV).

Single-Sensillum Recording (SSR)

SSR is employed to record the activity of individual olfactory sensory neurons.

-

Preparation: The cockroach is restrained in a tube or on a platform, with the antennae immobilized.

-

Electrode Placement: A reference electrode (e.g., a silver wire) is inserted into the cockroach's eye. A sharp, saline-filled glass microelectrode or a tungsten electrode is carefully maneuvered to make contact with the base of a single sw-B sensillum.

-

Stimulus Delivery: Similar to EAG, a controlled puff of this compound is delivered to the antenna via a continuous airflow system.

-

Recording: The electrode records the extracellular action potentials (spikes) from the neurons within the sensillum. Spike sorting software can be used to distinguish the activity of the PB-SN from the PA-SN based on spike amplitude and shape.[2][3] The response is quantified as the number of spikes per second.

Behavioral Bioassay

This protocol assesses the overt behavioral response of the male cockroach to the pheromone.

-

Arena: Experiments are conducted in a controlled environment, typically a circular arena (e.g., 30 cm diameter), to allow for free movement.[2]

-

Acclimation: A single male cockroach is placed in the arena and allowed to acclimate for a period.

-

Pheromone Application: A filter paper or other substrate treated with a specific dose of this compound is introduced into the arena. A control with only the solvent is used for comparison.

-

Observation and Quantification: The cockroach's behavior is recorded via video. Key behaviors are quantified, such as the total distance moved, time spent in proximity to the pheromone source, latency to initiate wing-raising, and the frequency and duration of wing-raising events.[3][8]

RNA Interference (RNAi) for Receptor Validation

RNAi is a powerful technique used to silence specific genes and confirm their function.

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) complementary to the target receptor gene (e.g., PameOR2) is synthesized in vitro. A non-related dsRNA (e.g., for β-lactamase) is used as a control.[2]

-

Injection: A precise volume of the dsRNA solution is injected into the abdomen of late-instar nymphs or newly emerged adult male cockroaches.[2][3]

-

Incubation: The insects are allowed to develop for a period (e.g., 11 days for adults) to allow for the degradation of the target mRNA.[3]

Conclusion and Future Directions

The mechanism of action of this compound is a highly specific and exquisitely tuned system, beginning with its recognition by the PameOR2/Orco receptor complex in specialized antennal sensilla. This initial binding event triggers a direct neural pathway through the macroglomerulus of the antennal lobe to higher brain centers, ultimately culminating in the expression of stereotyped mating behaviors. The system is further refined by inhibitory inputs from the parallel pathway processing the minor pheromone component, Periplanone A.

This detailed understanding opens several avenues for applied research and development. The high specificity of the PameOR2 receptor makes it an excellent target for the design of potent agonists for use in bait-and-trap systems or antagonists that could disrupt cockroach mating and reproduction. Future research should focus on the high-resolution structure of the PameOR2 receptor to facilitate in silico drug design, as well as further exploration of the signal integration mechanisms within the mushroom bodies and lateral horn to identify additional targets for behavioral manipulation.

References

- 1. Frontiers | The Performance of Olfactory Receptor Neurons: The Rate of Concentration Change Indicates Functional Specializations in the Cockroach Peripheral Olfactory System [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Interactive parallel sex pheromone circuits that promote and suppress courtship behaviors in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic connection between olfactory receptor cells and uniglomerular projection neurons in the antennal lobe of the American cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two types of sensory proliferation patterns underlie the formation of spatially tuned olfactory receptive fields in the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electroantennogram responses of synthetic periplanone-A and periplanone-B in the american cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Behavioral responses of malePeriplaneta americana L. to female sex pheromone components, periplanone-A and periplanone-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on sex pheromone of American cockroach, with emphasis on structure elucidation of periplanone-A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Gatekeepers: A Technical Guide to Periplanone B Receptors in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplanone B, a potent sex pheromone of the American cockroach (Periplaneta americana), represents a critical molecule in insect chemical communication. Understanding the intricate mechanisms of its detection is paramount for the development of novel and targeted pest management strategies. This technical guide provides an in-depth exploration of the olfactory receptors responsible for recognizing this compound, detailing the current state of knowledge on their identity, function, and the signaling pathways they initiate. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in entomology, neurobiology, and chemical ecology, as well as professionals in the drug and pesticide development industries.

Introduction

Insect olfaction is a remarkably sensitive and specific sensory modality that governs critical behaviors such as mating, foraging, and oviposition. Sex pheromones, in particular, play a pivotal role in reproductive success. In the American cockroach, Periplaneta americana, females release a blend of sex pheromones, with this compound (PB) being the major component responsible for attracting males.[1][2] The specific and sensitive detection of PB by male cockroaches is mediated by specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae.[3] These neurons express specific olfactory receptors (ORs) that bind to PB, initiating an electrical signal that is ultimately processed in the brain to elicit a behavioral response.[4] This guide focuses on the molecular components at the forefront of this process: the olfactory receptors for this compound.

Identified Olfactory Receptors for this compound

Recent research has successfully identified several olfactory receptors in Periplaneta americana that are tuned to this compound. These receptors are ligand-gated ion channels formed by a heterodimeric complex of a specific OR protein and a highly conserved co-receptor, Orco.[5][6][7] The specificity of the receptor complex to particular odorants is determined by the variable OR subunit.

Key this compound Receptors in Periplaneta americana

Several studies have converged on the identification of specific ORs involved in the detection of this compound.

-

PameOR53 (OR53): This receptor has been identified as a primary receptor for this compound.[1][2] It is predominantly expressed in the antennae of sexually mature males and responds to both this compound and Periplanone A (PA), another component of the female sex pheromone blend.[1][2]

-

PameOR2: Another study identifies PameOR2 as the receptor for PB.[4] It is likely that PameOR53 and PameOR2 refer to the same receptor, with different nomenclature used across research groups. Knockdown of PameOR2 significantly reduces the male cockroach's behavioral and electrophysiological responses to PB.[4]

-

PameOR1 and PameOR1-like: While primarily identified as a receptor for Periplanone A, knockdown of PameOR1 has been shown to affect the response to this compound as well, suggesting a potential interaction or co-expression with PB receptors.[4][8] A recently identified PameOR1-like gene, which shows high sequence similarity to PameOR1, is also co-expressed in the same sensory neurons, suggesting a potentially redundant or synergistic function in pheromone reception.[8]

These receptors are located in specialized single-walled B (sw-B) sensilla on the male antennae.[3][8] Each sw-B sensillum houses sensory neurons specifically tuned to PA and PB.[3][4]

Quantitative Data on this compound Reception

The functional response of the olfactory system to this compound has been quantified using various electrophysiological techniques. While specific binding affinities (e.g., EC50 values) for the cloned receptors are not yet widely published, dose-response relationships have been established through electroantennography (EAG).

Table 1: Electroantennogram (EAG) Response of Male Periplaneta americana to Synthetic this compound

| Dose of this compound (g) | Mean EAG Amplitude (mV) ± SE |

| 10⁻¹² | ~0.2 |

| 10⁻¹¹ | ~0.4 |

| 10⁻¹⁰ | ~0.8 |

| 10⁻⁹ | ~1.2 |

| 10⁻⁸ | 1.34 ± 0.05 |

Data adapted from dose-response curves presented in the literature.[9] The values are illustrative of the dose-dependent nature of the response.

Signaling Pathway of this compound Detection

The binding of this compound to its receptor complex initiates a rapid signaling cascade that results in the depolarization of the olfactory receptor neuron. The current consensus for insect olfactory transduction, particularly for pheromones, points towards an ionotropic mechanism, where the OR-Orco complex itself forms a ligand-gated ion channel.

References

- 1. Two sex pheromone receptors for sexual communication in the American cockroach - ProQuest [proquest.com]

- 2. Two sex pheromone receptors for sexual communication in the American cockroach | EurekAlert! [eurekalert.org]

- 3. Silencing the odorant receptor co-receptor impairs olfactory reception in a sensillum-specific manner in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactive parallel sex pheromone circuits that promote and suppress courtship behaviors in the cockroach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing the Role of Orco Gene in Detecting Aggregation Pheromone and Food Resources in Protaetia brevitarsis Leiws (Coleoptera: Scarabaeidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an additional periplanone receptor family gene preferentially expressed in the male antennae of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Periplanone B: A Technical Guide to its Natural Source and Isolation from Periplaneta americana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplanone B is a potent sex pheromone produced by the female American cockroach, Periplaneta americana. As the major component of the female's sex attractant blend, it plays a crucial role in eliciting mating behaviors in males. The complex structure and high biological activity of this compound have made it a subject of significant interest for research in chemical ecology, pest management strategies, and as a lead compound in drug discovery. This technical guide provides an in-depth overview of the natural source of this compound and a detailed account of the methodologies for its isolation and purification.

Natural Source and Biological Significance

The primary natural source of this compound is the virgin female American cockroach, Periplaneta americana. While the pheromone is released to attract males for mating, its highest concentrations are found within the insect's body and its excretions. Specifically, this compound has been successfully isolated from both the fecal material and the intestinal tracts, particularly the hindgut and colon, of virgin females.[1] Research has indicated that the production of this compound is highest in sexually mature, virgin females.

The sex pheromone blend of the American cockroach consists of two main components: Periplanone A and this compound. In fecal material, these compounds are present in a ratio of approximately 1:10, with this compound being the more abundant and potent attractant.[1] The biological activity of this compound is remarkably high, with a lower threshold of activity in the range of 10⁻⁶ to 10⁻⁷ micrograms.[1]

Quantitative Data on this compound Isolation

The isolation of this compound from its natural source is a challenging process due to the minute quantities produced by each individual cockroach. The following table summarizes the reported yields of this compound from large-scale extraction efforts.

| Source Material | Number of Cockroaches | Amount of this compound Isolated | Reference |

| Fecal material and alimentary tracts | 75,000 virgin females | 200 µg | Persoons, C. J., et al. (1979) |

| Colon of a single virgin female | 1 | 8.31 ng | Yang, H.T., et al. (1998) |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Periplaneta americana is a multi-step process involving extraction, distillation, and extensive chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Cockroach Rearing and Sample Collection

-

Rearing: A large colony of Periplaneta americana is maintained under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of virgin females.

-

Separation: Male and female cockroaches are separated at an early nymphal stage to ensure the virginity of the females, which is crucial for maximizing pheromone yield.

-

Collection of Fecal Material: Fecal pellets are collected from the enclosures of virgin female cockroaches. This is a non-invasive method that allows for continuous collection.

-

Dissection for Hindguts: Alternatively, virgin female cockroaches are anesthetized (e.g., with carbon dioxide), and their digestive tracts are carefully dissected to isolate the hindgut, which includes the colon and rectum.

Initial Extraction

-

Solvent Extraction: The collected fecal material or dissected hindguts are subjected to solvent extraction. A common method involves the use of a moderately polar organic solvent, such as diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297).

-

Procedure:

-

The biological material is homogenized in the chosen solvent.

-

The mixture is then filtered to remove solid debris.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification

The crude extract contains a complex mixture of compounds, and a multi-step purification process is necessary to isolate this compound.

-

Distillation: The crude extract may be subjected to distillation under high vacuum to separate volatile components, including this compound, from non-volatile lipids and other high-molecular-weight compounds.

-

Column Chromatography: The distilled extract is then fractionated using column chromatography. A typical procedure involves:

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. For example, a gradient of hexane and ethyl acetate can effectively separate different classes of compounds.

-

Fraction Collection: Fractions are collected and bioassayed for pheromonal activity to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC): The active fractions from column chromatography are further purified by HPLC.

-

Column: A reversed-phase column (e.g., C18) is often employed.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a typical mobile phase.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

-

Gas Chromatography (GC): The final purification step often involves preparative gas chromatography.

-

Column: A capillary column with a suitable stationary phase is used.

-

Conditions: The temperature program and carrier gas flow rate are optimized to achieve good separation of this compound from any remaining impurities.

-

Collection: The effluent corresponding to the this compound peak is trapped.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the isolation and purification of this compound from Periplaneta americana.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The isolation of this compound from its natural source, the American cockroach, is a meticulous and labor-intensive process that has been essential for its structural elucidation and the study of its biological activity. The detailed methodologies outlined in this guide, from cockroach rearing to multi-step chromatographic purification, provide a framework for researchers and scientists working in the fields of chemical ecology, entomology, and natural product chemistry. The continued study of this compound and its biological pathways holds promise for the development of novel and targeted pest control strategies and may offer inspiration for the design of new bioactive molecules in drug discovery.

References

The Unveiling of a Pheromone: A Technical Guide to the Biosynthesis of Periplanone B in Female Cockroaches

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of Periplanone B biosynthesis in the female American cockroach, Periplaneta americana. Synthesizing available research on insect sesquiterpene biosynthesis, this document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. While the complete enzymatic cascade for this compound remains an active area of research, this guide outlines the putative steps, key enzyme families, and experimental methodologies required to fully elucidate this critical biological process.

This compound is a potent sex pheromone produced by female American cockroaches to attract males.[1] As a sesquiterpenoid with a germacrane (B1241064) skeleton, its biosynthesis is presumed to follow the well-established terpene synthesis pathway. This guide will delve into the proposed enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final, biologically active molecule.

I. Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general isoprenoid pathway and proceeds through a series of cyclization and oxidation reactions. The primary site of this compound production in the female American cockroach has been identified as the hindgut, specifically the colon.[2]

Formation of the Sesquiterpene Precursor: Farnesyl Pyrophosphate (FPP)

Like all sesquiterpenes, the biosynthesis of this compound originates from farnesyl pyrophosphate (FPP). FPP is a C15 isoprenoid intermediate synthesized via the mevalonate (B85504) (MVA) pathway. This pathway is initiated with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and finally FPP.

References

Periplanone B: A Deep Dive into its Chemistry and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of Periplanone B, the primary sex pheromone of the American cockroach (Periplaneta americana). This document is intended for researchers, scientists, and professionals in drug development and pest management, offering an in-depth look at its chemical properties, biological function, and the experimental methodologies used in its study.

Chemical Properties

This compound is a sesquiterpenoid with a complex cyclic structure. First identified in 1952, its complete structure and stereochemistry were elucidated years later.[1][2] Its unique molecular architecture has made it a challenging target for total synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61228-92-0 | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [4] |

| Molecular Weight | 248.32 g/mol | [5] |

| Boiling Point (Predicted) | 695.07 K (421.92 °C) | [1] |

| Melting Point (Predicted) | 439.01 K (165.86 °C) | [1] |

| Water Solubility (Predicted) | -2.80 (log10 WS) | [1] |

| Appearance | Oily product | [6][7] |

Note: Boiling and melting points are calculated estimates and have not been experimentally verified in the available literature.

Biological Role and Signaling Pathway

This compound is a potent sex attractant for male American cockroaches, playing a crucial role in their reproductive behavior.[2] The perception of this pheromone initiates a cascade of neurological events, leading to characteristic courtship behaviors.

The olfactory signaling pathway for this compound in Periplaneta americana is initiated by the binding of the pheromone to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the male cockroach's antennae. Two specific receptors, PameOR1 and PameOR2, have been identified as responding to this compound.

Upon binding of this compound to these receptors, a signal transduction cascade is initiated within the OSN. This typically involves the opening of ion channels, leading to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain. In the antennal lobe, the signals are processed in specific glomeruli before being relayed to higher brain centers, ultimately resulting in the initiation of courtship behaviors.

Figure 1. Olfactory Signaling Pathway of this compound.

Experimental Protocols

The study of this compound and its effects involves a range of sophisticated experimental techniques, from its chemical synthesis to the analysis of the neural circuits it activates.

Total Synthesis of this compound

The complex structure of this compound has made its total synthesis a significant challenge in organic chemistry. Several synthetic routes have been developed, often involving numerous steps and advanced synthetic methodologies. A common strategy involves the construction of the ten-membered ring system followed by the stereoselective introduction of the epoxide functionalities.[3]

A generalized workflow for the synthesis is outlined below. It is important to note that specific reagents, reaction conditions, and purification methods vary significantly between different published syntheses.

Figure 2. Generalized Workflow for this compound Synthesis.

Heterologous Expression of Olfactory Receptors

To study the function of the this compound receptors, PameOR1 and PameOR2, they can be expressed in a heterologous system, such as Xenopus oocytes or cultured insect cells. This allows for the controlled study of receptor-ligand interactions in isolation from the native cellular environment.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of male P. americana, and complementary DNA (cDNA) is synthesized.

-

Gene Cloning: The full-length coding sequences of PameOR1 and PameOR2 are amplified by PCR and cloned into an appropriate expression vector.

-

Heterologous Expression: The expression plasmids are introduced into the chosen heterologous cells (e.g., by microinjection into Xenopus oocytes or transfection of insect cell lines).

-

Functional Assays: The response of the expressed receptors to this compound and other potential ligands is measured using techniques such as two-electrode voltage-clamp recording (for oocytes) or calcium imaging (for cell lines).

Single Sensillum Recording (SSR)

Single Sensillum Recording is an electrophysiological technique used to measure the activity of individual OSNs in response to olfactory stimuli. This method provides high-resolution data on the sensitivity and specificity of neurons that express this compound receptors.

Methodology:

-

Insect Preparation: An adult male cockroach is immobilized, and its antenna is exposed and stabilized.

-

Electrode Placement: A recording electrode, typically a sharp tungsten microelectrode, is carefully inserted into a single sensillum on the antenna to make contact with the sensory neuron(s) within. A reference electrode is placed elsewhere on the insect's body.

-

Odorant Stimulation: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

-

Data Acquisition and Analysis: The electrical activity (action potentials) of the OSN is recorded and amplified. The frequency and pattern of the action potentials in response to the stimulus are then analyzed.

Calcium Imaging

Calcium imaging is a technique used to visualize changes in intracellular calcium concentration, which is a key indicator of neuronal activity. This method can be used to study the response of populations of olfactory neurons to this compound in the antennal lobe of the cockroach brain.

Methodology:

-

Indicator Loading: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a genetically encoded calcium indicator (e.g., GCaMP) is introduced into the neurons of interest.

-

Brain Preparation: The brain of the cockroach is dissected and mounted on a microscope stage while keeping the antennae and their neural connections intact.

-

Odorant Stimulation: this compound is delivered to the antennae.

-

Image Acquisition: A fluorescence microscope is used to capture images of the antennal lobe before, during, and after stimulation.

-

Data Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels and thus neuronal activity, are measured and analyzed.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and complex chemical structure. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important semiochemical, with potential applications in the development of novel and specific pest control strategies. Further research into the downstream neural circuits and behavioral responses elicited by this compound will undoubtedly provide deeper insights into the intricate world of insect chemical communication.

References

- 1. periplanone-B - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. periplanone-B [webbook.nist.gov]

- 5. Periplanone-B | C15H20O3 | CID 6435881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO1984000363A1 - Synthesis of periplanone-b - Google Patents [patents.google.com]

- 7. US4339388A - Synthesis of periplanone-B - Google Patents [patents.google.com]

Literature review of Periplanone B research

An In-depth Technical Guide to Periplanone B Research

Introduction

This compound is a potent sex pheromone produced by the female American cockroach, Periplaneta americana.[1] First described in 1952, its complex structure and minute natural abundance (less than 1 µg per insect) posed a significant challenge for chemists for over two decades.[2] It functions as a short-range sex excitant, triggering a distinct repertoire of mating behaviors in male cockroaches.[3][4] The gross structure was elucidated in 1976 by Persoons et al., but the complete stereochemistry was only confirmed through its first total synthesis in 1979 by W. Clark Still.[1][2] As a member of the germacrane (B1241064) class of sesquiterpenes, this compound features a ten-membered carbocyclic ring, a structural motif that has made it a classic target in organic synthesis.[5] This guide provides a comprehensive review of the chemical synthesis, biological activity, and mechanism of action of this compound, tailored for researchers in chemistry and biology.

Chemical Synthesis of this compound

The synthesis of this compound is a landmark achievement in natural product chemistry. The first total synthesis, accomplished by W. C. Still, not only confirmed the compound's structure but also provided a scalable route to produce it for further study, as isolating sufficient quantities from natural sources is impractical.[6]

The Landmark Still Synthesis (1979)

The 1979 synthesis of racemic (±)-Periplanone B by W. C. Still's group is celebrated for its elegant application of macrocyclic stereocontrol.[7] The key strategic element was the use of an anionic oxy-Cope rearrangement to construct the central ten-membered ring.[2][7] This was followed by a series of stereocontrolled oxidations to install the requisite epoxide functionalities.[7]

Experimental Protocol: Key Steps of the Still Synthesis

The following protocol is a summary of the key transformations in the first total synthesis of (±)-Periplanone B as reported by Still.[7][8]

-

Preparation of Divinylcyclohexenol Intermediate (E): The synthesis began from a known enone (A), which was converted through a multi-step sequence involving conjugate addition and trapping to yield a divinylcyclohexenol precursor (E).[7]

-

Anionic Oxy-Cope Rearrangement: The crucial ten-membered ring (F) was formed by treating the potassium salt of the divinylcyclohexenol (E) with 18-crown-6 (B118740) in THF at 70°C. This[2][2]-sigmatropic rearrangement efficiently expanded the six-membered ring into the desired cyclodecadienone framework.[7]

-

Rubottom Oxidation: Following the rearrangement, a Rubottom oxidation was employed to introduce a hydroxyl group alpha to the ketone, yielding intermediate G after protection of the alcohol.[7]

-

Stereocontrolled Epoxidations: The two epoxide rings were installed sequentially. The first was introduced via a nucleophilic epoxidation. The second was formed using a Corey–Chaykovsky reaction with dimethylsulfonium methylide, which afforded the bisepoxide (J).[7]

-

Final Oxidation: The synthesis concluded with the deprotection of the silyl (B83357) ether protecting group using TBAF, followed by a Sarett oxidation (CrO₃·2py) of the resulting alcohol to furnish (±)-Periplanone B.[7]

Quantitative Data: Still Synthesis Yields

The table below summarizes the reported yields for the key steps in the final stages of Still's 1979 synthesis of (±)-Periplanone B.[7]

| Step | Starting Material | Product | Reagents | Yield |

| Anionic Oxy-Cope / Rubottom Oxidation | Intermediate C | Intermediate F | KH, 18-crown-6; then TMSCl, MCPBA | 57% |

| Multi-step Conversion | Intermediate F | Intermediate G | TBSCl, AcOH-H₂O, o-NO₂C₆H₄SeCN, H₂O₂ | 54% |

| Nucleophilic Epoxidation | Intermediate G | Intermediate H | t-BuO₂H, KH | 74% |

| Corey-Chaykovsky Reaction | Intermediate H | Bisepoxide J | Me₂S(O)CH₂, DMSO-THF | 69% |

| Deprotection & Sarett Oxidation | Bisepoxide J | (±)-Periplanone B | 1. TBAF, THF; 2. CrO₃·2py, CH₂Cl₂ | 81% |

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the latter half of W. C. Still's landmark total synthesis of (±)-Periplanone B.

Caption: Key reaction workflow of the 1979 Still synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a highly specific and potent elicitor of sexual behavior in male American cockroaches. The naturally occurring (-)-enantiomer is the sole active component.[9]

Quantitative Bioactivity Data

Bioassays have determined the threshold of biological activity for this compound, demonstrating its extraordinary potency.

| Bioassay Type | Active Compound | Effective Concentration / Dose | Observed Behavior |

| Electrophysiological Assay | Natural & Synthetic CD(-) | 10⁻⁷ to 10⁻⁶ µg | Threshold of activity |

| Behavioral Assay | (±)-Periplanone B | 10⁻⁹ to 10⁻³ µg | Locomotion, upwind orientation, courtship display[4] |

Experimental Protocol: Cockroach Behavioral Bioassay

A typical bioassay to determine the activity of this compound involves the following steps, adapted from the methodology described by Tobin et al. (1981).[4]

-

Subject Preparation: Adult male Periplaneta americana are selected and isolated prior to the experiment to ensure sexual responsiveness.

-

Stimulus Preparation: A serial dilution of synthetic (±)-Periplanone B in a suitable solvent (e.g., hexane) is prepared. A small volume of a specific concentration is applied to a filter paper, and the solvent is allowed to evaporate.

-